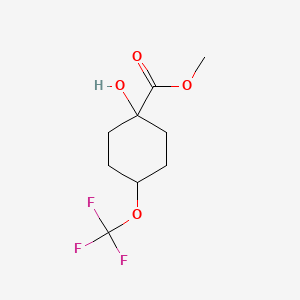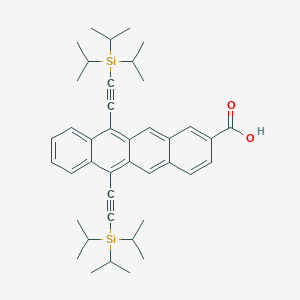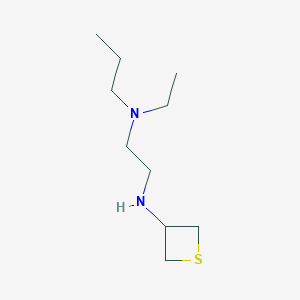![molecular formula C6H5BrN4O B13022679 6-Bromo-3-methyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B13022679.png)
6-Bromo-3-methyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Bromo-3-methyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one is an organic compound that belongs to the class of pyrazolopyrimidines This compound is characterized by a pyrazolo[3,4-d]pyrimidine core structure with a bromine atom at the 6th position and a methyl group at the 3rd position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-3-methyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one typically involves the cyclization of appropriate precursors. One common method involves the reaction of 3-amino-4-bromo-5-methylpyrazole with formamide under acidic conditions to form the desired pyrazolopyrimidine ring system. The reaction is usually carried out at elevated temperatures to facilitate cyclization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
6-Bromo-3-methyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom at the 6th position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Cyclization Reactions: The pyrazolopyrimidine core can participate in further cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles. Conditions typically involve the use of a base such as sodium hydride or potassium carbonate.
Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction reactions, respectively.
Cyclization Reactions: Cyclization reactions may require the use of strong acids or bases and elevated temperatures.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrazolopyrimidines, while oxidation and reduction reactions can produce different oxidation states of the compound.
Scientific Research Applications
6-Bromo-3-methyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a kinase inhibitor, particularly targeting cyclin-dependent kinases (CDKs) involved in cancer cell proliferation.
Biological Studies: It is used in studies to understand its effects on cell cycle progression and apoptosis induction in cancer cells.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 6-Bromo-3-methyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one involves its interaction with molecular targets such as CDKs. The compound binds to the active site of CDKs, inhibiting their activity and thereby disrupting the cell cycle progression in cancer cells . This inhibition leads to the induction of apoptosis and reduction in cancer cell proliferation.
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine Derivatives: Compounds with similar core structures but different substituents, such as 6-chloro-3-methyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine Derivatives: Compounds with additional fused rings, such as pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine.
Uniqueness
6-Bromo-3-methyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one is unique due to the presence of the bromine atom, which can be selectively substituted to create a wide range of derivatives. This versatility makes it a valuable scaffold for the development of new compounds with diverse biological activities.
Properties
Molecular Formula |
C6H5BrN4O |
|---|---|
Molecular Weight |
229.03 g/mol |
IUPAC Name |
6-bromo-3-methyl-2,5-dihydropyrazolo[3,4-d]pyrimidin-4-one |
InChI |
InChI=1S/C6H5BrN4O/c1-2-3-4(11-10-2)8-6(7)9-5(3)12/h1H3,(H2,8,9,10,11,12) |
InChI Key |
HDCNAFQXUVAFEU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=O)NC(=NC2=NN1)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-(2-Hydroxyphenyl)-1,6-dimethylpyrimido[5,4-e][1,2,4]triazine-5,7(1H,6H)-dione](/img/structure/B13022596.png)










![4-(4-Methoxyphenyl)-2-methyl-2,4,5,6-tetrahydropyrrolo[2,3-c]pyrazol-3-ol](/img/structure/B13022684.png)


